molecular formula C12H18ClNO B1266315 3-(Dimethylamino)-2-methylpropiophenone hydrochloride CAS No. 5400-92-0

3-(Dimethylamino)-2-methylpropiophenone hydrochloride

Cat. No. B1266315
CAS RN: 5400-92-0
M. Wt: 227.73 g/mol
InChI Key: GYSQNNVBFRLOQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the conversion of amino acids or their derivatives into heterocyclic systems. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with similar structural features, is synthesized from N-acetylglycine through a reaction with N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate (Kralj et al., 1997). This methodology highlights the potential routes for synthesizing 3-(Dimethylamino)-2-methylpropiophenone hydrochloride and similar compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride often involves complex arrangements of atoms, as seen in the X-ray crystallography studies. These analyses reveal the orientation of different groups around the central framework, which is crucial for understanding the compound's reactivity and properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

3-(Dimethylamino)-2-methylpropiophenone hydrochloride participates in various chemical reactions, demonstrating its versatility as a reagent. For example, reactions with phenols and aryl halides have been explored, leading to the formation of diverse products, which underscores the compound's role in synthesizing novel organic molecules (Chandrasekhar et al., 1977).

Scientific Research Applications

Chromatographic Analysis

  • Joint Chromatographic Behavior of Aminostigmine and Fluoracizine : This study investigated the chromatographic behavior of various compounds including those related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride. The research focused on reversible cholinesterase inhibitors and antidepressants, emphasizing the importance of chromatographic analysis in drug development and quality control (Bobrov, Van'kova, & Sul'din, 2000).

Cytotoxicity Studies

  • Potent Cytotoxins towards Human WiDr Colon Cancer Cells : A series of compounds, including derivatives of 3-(Dimethylamino)-2-methylpropiophenone hydrochloride, were synthesized and examined for their cytotoxicity against human WiDr colon cancer cells. This research is significant in exploring new therapeutic agents for cancer treatment (Pati et al., 2007).

Catalytic Applications

  • Recyclable Catalyst for Acylation of Inert Alcohols : The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride, was used as a recyclable catalyst for the acylation of alcohols and phenols. This application is crucial for developing more sustainable and efficient chemical synthesis methods (Liu, Ma, Liu, & Wang, 2014).

Discovery of Nonpeptide Agonists

  • Discovery of the First Nonpeptide Agonist of the GPR14/Urotensin-II Receptor : A compound structurally related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride was identified as a nonpeptidic agonist of the urotensin-II receptor, showcasing the potential of such compounds in drug discovery and pharmacological research (Croston et al., 2002).

Arylation via C-C and C-H Bond Cleavages

  • Palladium-catalyzed Arylation of 2-Hydroxy-2-methylpropiophenone : This study explored the unique multiple arylation of 2-hydroxy-2-methylpropiophenone, a related compound, highlighting the innovative approaches in organic synthesis and potential applications in pharmaceuticals and materials science (Wakui et al., 2004).

Synthesis of 1,3-Diphenyl-2-pyrazolines

  • Microwave-Assisted Synthesis of 1,3-Diphenyl-2-pyrazolines : The use of β-dimethylaminopropiophenone hydrochloride in the microwave-assisted synthesis of pyrazoline derivatives demonstrates the compound's role in facilitating efficient and rapid chemical reactions (Joint, 2008).

Safety And Hazards

This chemical is considered hazardous . It’s toxic if swallowed and may cause severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(dimethylamino)-2-methyl-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQNNVBFRLOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-methylpropiophenone hydrochloride

CAS RN

5400-92-0
Record name 1-Propanone, 3-(dimethylamino)-2-methyl-1-phenyl-, hydrochloride (1:1)
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Record name 3-(Dimethylamino)-2-methylpropiophenone hydrochloride
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Record name 5400-92-0
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Record name 1-Propanone, 3-(dimethylamino)-2-methyl-1-phenyl-, hydrochloride
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Record name 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X He, TT Batchelor, S Grossman, JG Supko… - … of Chromatography B, 2004 - Elsevier
… Primary stock solutions of procarbazine hydrochloride in 1 mM phosphoric acid and the internal standard, 3-dimethylamino-2-methylpropiophenone hydrochloride, in water were made …
Number of citations: 13 www.sciencedirect.com
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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